

# Application Notes and Protocols for ATX-0126 Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and self-amplifying RNA (saRNA). The ionizable cationic lipid is a critical component of these formulations, playing a key role in nucleic acid encapsulation and endosomal escape for cytosolic delivery. **ATX-0126** is a novel ionizable lipid that has been successfully utilized in the formulation of saRNA vaccines, most notably in the ARCT-154 COVID-19 vaccine.[1] These application notes provide recommended molar ratios, detailed experimental protocols for the formulation and characterization of **ATX-0126**-based LNPs, and an overview of the underlying delivery mechanism.

The typical composition of LNPs includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is designed to be cationic at a low pH to facilitate interaction with the negatively charged nucleic acid backbone during formulation and becomes neutral at physiological pH.[1] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.

# Recommended Molar Ratios for ATX-0126 LNP Formulation



Quantitative analysis of approved LNP-based therapeutics has provided insights into optimized lipid compositions. For the ARCT-154 saRNA vaccine, which utilizes **ATX-0126**, the following molar ratio of lipid components has been reported:

| Component                                                                   | Molar Ratio (%) |
|-----------------------------------------------------------------------------|-----------------|
| ATX-0126 (Ionizable Cationic Lipid)                                         | 50              |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)                           | 7               |
| Cholesterol                                                                 | 40              |
| PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 3               |

This formulation highlights a common strategy in LNP design, with the ionizable lipid constituting the largest molar fraction, followed by cholesterol to enhance stability, a helper phospholipid (DSPC), and a small percentage of a PEGylated lipid to control particle size and prevent aggregation.

# Experimental Protocols Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent mixing.

### Materials:

- ATX-0126
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Anhydrous Ethanol (200 proof)



Sterile, RNase-free microcentrifuge tubes or glass vials

### Protocol:

- Prepare individual stock solutions of ATX-0126, DSPC, Cholesterol, and PEG2000-DMG in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL). The exact concentration will depend on the desired final LNP concentration and the microfluidic system parameters.
- Ensure complete dissolution of each lipid. Gentle warming (up to 65°C) and vortexing may be required, particularly for DSPC and cholesterol.
- Store the lipid stock solutions at -20°C in sealed containers to prevent evaporation and degradation.

## **Preparation of the Lipid Mixture (Organic Phase)**

Objective: To combine the individual lipid stock solutions in the recommended molar ratio to create the organic phase for LNP formulation.

### Protocol:

- Bring the individual lipid stock solutions to room temperature.
- In a sterile, RNase-free tube, combine the lipid stock solutions according to the 50:7:40:3 molar ratio (ATX-0126:DSPC:Cholesterol:PEG2000-DMG).
- Vortex the mixture thoroughly to ensure homogeneity. This lipid mixture in ethanol constitutes the organic phase.

## **Preparation of the saRNA Aqueous Phase**

Objective: To prepare the saRNA solution in an acidic buffer to facilitate electrostatic interaction with the ionizable lipid.

### Materials:

Lyophilized or concentrated saRNA



- Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)
- Nuclease-free water

#### Protocol:

- Resuspend or dilute the saRNA in the acidic buffer to the desired concentration. The optimal concentration will depend on the desired RNA-to-lipid ratio.
- Ensure the saRNA is fully dissolved and the solution is homogenous.

## **LNP Formulation via Microfluidic Mixing**

Objective: To rapidly mix the organic and aqueous phases using a microfluidic device to induce the self-assembly of saRNA-loaded LNPs.

### Materials:

- Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)
- · Microfluidic cartridge
- Syringes for sample loading
- Lipid mixture (from step 2)
- saRNA solution (from step 3)

### Protocol:

- Prime the microfluidic system and cartridge with ethanol and the aqueous buffer according to the manufacturer's instructions.
- Load the lipid mixture (organic phase) and the saRNA solution (aqueous phase) into separate syringes.
- Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.



- Set the total flow rate (TFR). This parameter influences the mixing time and resulting particle size. A typical range is 2-20 mL/min.
- Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and the formation of LNPs encapsulating the saRNA.
- Collect the resulting LNP dispersion from the outlet.

## Downstream Processing: Buffer Exchange and Concentration

Objective: To remove the ethanol and acidic buffer, and to concentrate the LNP formulation in a physiologically compatible buffer.

Method: Tangential Flow Filtration (TFF) is the preferred method for scalable downstream processing. Dialysis can be used for smaller-scale preparations.

### Protocol (using TFF):

- Set up the TFF system with an appropriate hollow fiber membrane (e.g., 100 kDa MWCO).
- Equilibrate the system with the desired final buffer (e.g., sterile phosphate-buffered saline (PBS), pH 7.4).
- Diafilter the LNP dispersion against the final buffer to remove ethanol and exchange the buffer.
- Concentrate the LNPs to the desired final concentration.
- Sterile filter the final LNP formulation through a 0.22 μm filter.

## **Characterization of ATX-0126 LNPs**

- 1. Particle Size and Polydispersity Index (PDI):
- Technique: Dynamic Light Scattering (DLS).



- Procedure: Dilute the LNP formulation in the final buffer (e.g., PBS) and measure the hydrodynamic diameter (Z-average) and PDI.
- Expected Results: For in vivo applications, a particle size of 80-150 nm with a PDI < 0.2 is generally desirable.

### 2. Zeta Potential:

- Technique: Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the LNP formulation in an appropriate low-ionic-strength buffer and measure the surface charge.
- Expected Results: LNPs should have a near-neutral or slightly negative zeta potential at physiological pH.
- 3. Nucleic Acid Encapsulation Efficiency:
- Technique: RiboGreen Assay (or similar nucleic acid quantification assay).
- Procedure:
  - Measure the fluorescence of the LNP sample in the presence of a membrane-disrupting surfactant (e.g., Triton X-100) to determine the total RNA concentration.
  - Measure the fluorescence of the LNP sample without the surfactant to determine the concentration of unencapsulated (free) RNA.
  - Calculate the encapsulation efficiency using the following formula: Encapsulation
     Efficiency (%) = [(Total RNA Free RNA) / Total RNA] x 100
- Expected Results: Encapsulation efficiencies greater than 90% are typically achieved with optimized formulations.

## **Mechanism of Delivery and Signaling Pathway**

The delivery of the saRNA cargo to the cytoplasm by **ATX-0126** LNPs follows a multi-step process involving cellular uptake and endosomal escape.





Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape pathway of ATX-0126 LNPs.

# **Experimental Workflow for LNP Formulation and Characterization**

The overall workflow for producing and validating **ATX-0126** LNPs is a sequential process from component preparation to final product analysis.





Click to download full resolution via product page

Caption: Workflow for **ATX-0126** LNP formulation and characterization.

## Stability and In Vivo Performance



Clinical trial data for the ARCT-154 vaccine provides valuable insights into the stability and in vivo performance of **ATX-0126** LNP formulations. The vaccine has been shown to be well-tolerated and immunogenic, inducing robust neutralizing antibody responses.[2][3] Furthermore, studies have indicated that the immune response generated by the ARCT-154 saRNA vaccine may have better longevity compared to conventional mRNA vaccines. The vaccine is supplied in vials stored at -20°C or lower, indicating good stability under frozen conditions.[4]

### Conclusion

The ATX-0126 ionizable lipid, when formulated in the recommended 50:7:40:3 molar ratio with DSPC, cholesterol, and PEG2000-DMG, provides a robust platform for the delivery of saRNA. The protocols outlined in these application notes, utilizing microfluidic mixing for controlled and reproducible LNP formation, offer a clear pathway for researchers to develop and characterize ATX-0126-based LNPs for preclinical and clinical applications. The successful clinical translation of the ARCT-154 vaccine underscores the potential of this formulation for the development of next-generation RNA therapeutics and vaccines.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bocsci.com [bocsci.com]
- 2. Safety, immunogenicity and efficacy of the self-amplifying mRNA ARCT-154 COVID-19 vaccine: pooled phase 1, 2, 3a and 3b randomized, controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ATX-0126 Lipid Nanoparticle (LNP) Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8265240#recommended-molar-ratios-for-atx-0126-Inp-formulation]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com